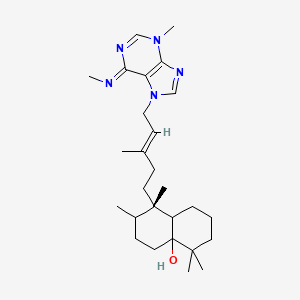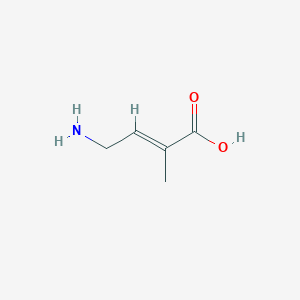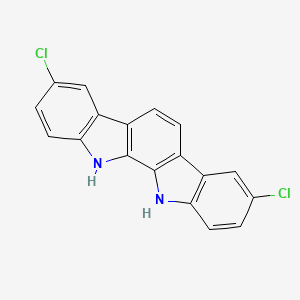
Scolopendrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scolopendrine is a natural product found in Scolopendra subspinipes with data available.
Applications De Recherche Scientifique
Novel Quinoline Alkaloid from Centipedes
Scolopendrine, a novel quinoline alkaloid isolated from the centipede Scolopendra subspinipes mutilans L. Koch, is characterized by its unique 7-benzyl moiety in the quinoline ring. This distinct structure differentiates it from previously reported quinoline alkaloids, showcasing its potential in scientific research for novel compound discovery and characterization (Noda et al., 2001).
Therapeutic Applications in Traditional Medicine
This compound and its derivatives have been traditionally used in Korean medicine for various treatments. Studies have reported its application in treating herniated intervertebral discs (HIVD) of the lumbar spine, showing significant efficacy in pain relief and functional improvement (Park et al., 2001). Similar applications have been noted in the treatment of carpal tunnel syndrome and other inflammatory conditions, where this compound derivatives are used for their potential anti-inflammatory effects (a et al., 2005) (Won et al., 2004).
Safety and Toxicity Studies
Comprehensive safety and toxicity studies have been conducted on Scolopendrid Pharmacopuncture, a derivative used in traditional treatments. These studies, conducted on Sprague-Dawley rats, provide a foundation for understanding the relative safety of this compound-based treatments, marking its potential for further clinical applications (Son et al., 2014).
Antimicrobial Activity
This compound has exhibited broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. This characteristic is attributed to its ability to remain stable and active under various environmental conditions, making it a potential candidate for the development of new antimicrobial agents (Wenhua et al., 2006).
Methodological Advancements in Treatment Studies
An analysis of existing studies on Scolopendrid Herbal Acupuncture provides insights into its pharmacological actions, such as anti-convulsive, analgesic, anti-inflammatory, anti-tumor actions, and microbe inhibition. This analysis also highlights the need for more rigorous clinical studies and methodology improvements to validate and enhance the therapeutic applications of this compound (Kim Sung-chul, 2006).
Propriétés
Formule moléculaire |
C18H17NO8S |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
[7-[(4-hydroxy-3-methoxyphenyl)methyl]-3-methoxy-2-oxo-1H-quinolin-8-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H17NO8S/c1-25-14-8-10(3-6-13(14)20)7-12-5-4-11-9-15(26-2)18(21)19-16(11)17(12)27-28(22,23)24/h3-6,8-9,20H,7H2,1-2H3,(H,19,21)(H,22,23,24) |
Clé InChI |
GAQLINTXWPLDAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C(C=C2)CC3=CC(=C(C=C3)O)OC)OS(=O)(=O)O)NC1=O |
Synonymes |
scolopendrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
![ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B1249412.png)

![1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline](/img/structure/B1249415.png)





![(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2S,4R,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1249426.png)


